molecular formula C24H24N4O4 B2651993 N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941933-64-8

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2651993
CAS No.: 941933-64-8
M. Wt: 432.48
InChI Key: XTGCGCDRHUFLAY-UHFFFAOYSA-N
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Description

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a naphthalene group linked to a pyrrolidine moiety and a 4-nitrophenylacetamide group, a structure often investigated in medicinal chemistry . Oxalamide-based structures are of significant interest in the discovery and development of new therapeutic agents, with research applications potentially including the exploration of antiproliferative activities . Its molecular structure suggests potential as a building block for the synthesis of more complex molecules or as a candidate for biochemical screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referencing the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c29-23(24(30)26-18-10-12-19(13-11-18)28(31)32)25-16-22(27-14-3-4-15-27)21-9-5-7-17-6-1-2-8-20(17)21/h1-2,5-13,22H,3-4,14-16H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGCGCDRHUFLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes naphthalene and pyrrolidine moieties, which are known to influence various biological interactions. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N3O2, with a molecular weight of approximately 401.51 g/mol. The presence of the oxalamide functional group is significant as it contributes to the compound's potential interactions with biological targets.

PropertyValue
Molecular FormulaC25H27N3O2
Molecular Weight401.51 g/mol
CAS Number941871-96-1

Research indicates that compounds with oxalamide structures can exhibit diverse biological activities, including enzyme inhibition and receptor modulation. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurotransmitter regulation.
  • Binding Affinities : Interaction studies suggest that this compound may bind to various metal ions and proteins, influencing enzymatic activities and cellular pathways .

Biological Activity Studies

Several studies have investigated the biological activity of oxalamides and related compounds, providing insights into their therapeutic potentials.

Case Study 2: Neuroprotective Effects

Research on related compounds has demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. The inhibition of MAO-B by certain oxalamides suggests that this compound may also exhibit similar properties .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameUnique CharacteristicsPotential Biological Activity
N1-(3-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamideEnhanced electronic properties due to fluorineIncreased enzyme inhibition
N1-(3-nitrophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamideNitro group substituentPotential anticancer activity
N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamideCyclopentyl group enhances bindingNeuroprotective effects

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Oxalamides

Compound Name Substituents (N1/N2) Key Functional Groups Reported Applications
Target Compound N1: 2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl; N2: 4-nitrophenyl Naphthalene, pyrrolidine, nitro Undocumented in evidence (potential antimicrobial/chemotherapeutic)
S336 (CAS 745047-53-4) N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Methoxybenzyl, pyridyl Umami flavor enhancer (replaces MSG)
GMC-1 N1: 4-bromophenyl; N2: 1,3-dioxoisoindolin-2-yl Bromophenyl, isoindoline Antimicrobial activity
Regorafenib Analog (1c) N1: 4-chloro-3-(trifluoromethyl)phenyl; N2: 2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Trifluoromethyl, fluoro, pyridyl Anticancer activity (kinase inhibition)

Key Structural Differences

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound contrasts with S336’s electron-donating methoxy groups, which may influence redox stability and metabolic pathways .
  • Heterocyclic Moieties : Pyrrolidine in the target compound vs. pyridyl in S336 or isoindoline in GMC-1 alters solubility and hydrogen-bonding capacity .

Mechanistic Insights

  • S336 : Binds to umami taste receptors via pyridyl and methoxybenzyl groups, with high metabolic stability due to resistance to amide hydrolysis .
  • Naphthalene’s antimicrobial properties (as seen in other derivatives) suggest possible bioactivity .

Toxicological and Regulatory Profiles

  • S336: Approved globally (FEMA 4233) with a high NOEL (100 mg/kg/day), indicating low toxicity .
  • Target Compound: No regulatory data available.

Physical and Spectroscopic Properties

Table 3: Physical Data Comparison

Compound Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound Undocumented Expected: Naphthalene aromatic signals (~7.5–8.5 ppm in 1H NMR); nitro group (1520–1276 cm⁻¹ in IR)
S336 Not reported Pyridyl C–H (~8.5 ppm in 1H NMR); methoxy (~3.8 ppm)
Regorafenib Analog (1c) 260–262 CF3 (-61.6 ppm in 19F NMR); carbonyl (1668 cm⁻¹)

Q & A

Synthesis and Optimization

Basic Question : What are the common synthetic routes for preparing N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide? Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A typical approach involves:

Oxyanion formation : React naphthol derivatives with a base (e.g., K₂CO₃ in DMF) to generate oxyanions, followed by alkylation with propargyl bromide or similar reagents .

Amide coupling : Use ethyl oxalyl chloride or activated oxalate esters to link the naphthalene-pyrrolidine moiety to the 4-nitrophenyl group. Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane .

Characterization : Confirm structure via ¹H NMR (e.g., δ 8.2–8.4 ppm for nitroaromatic protons) and HRMS (exact mass: ~504.18 g/mol for C₂₉H₂₈N₄O₄) .

Advanced Question : How can reaction conditions be optimized to mitigate byproducts like N-alkylated impurities? Methodological Answer :

  • Temperature control : Maintain ≤60°C during coupling to prevent side reactions (e.g., over-alkylation) .
  • Stoichiometry : Use a 1.2:1 molar ratio of oxalyl chloride to amine intermediates to avoid excess reactive species.
  • Additive screening : Introduce scavengers like molecular sieves or triethylamine to trap residual acids, reducing unwanted protonation of intermediates .

Structural Characterization

Basic Question : Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents (e.g., naphthalene aromatic protons at δ 7.4–8.1 ppm, pyrrolidine N-CH₂ at δ 2.5–3.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 505.19) and isotopic patterns .
  • X-ray crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., C–N bond angles in the oxalamide core) .

Advanced Question : How are crystallographic data contradictions resolved when the compound exhibits polymorphism? Methodological Answer :

  • Multi-temperature XRD : Compare structures at 100K vs. 298K to identify thermal-driven phase changes.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking in naphthalene vs. nitro group dipole effects) .
  • DFT calculations : Validate experimental bond lengths/angles using B3LYP/6-31G(d) basis sets .

Pharmacological Profiling

Basic Question : What in vitro assays are used to evaluate the compound’s biological activity? Methodological Answer :

  • Enzyme inhibition : Screen against targets like kinases or proteases using fluorescence-based assays (e.g., FRET for IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ values normalized to controls .

Advanced Question : How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy? Methodological Answer :

  • Bioisosteric replacement : Substitute the 4-nitrophenyl group with sulfonamide or trifluoromethyl groups to modulate electron-withdrawing effects .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to prioritize substituents with optimal hydrophobic/hydrogen-bonding interactions .

Analytical Challenges

Basic Question : What methods ensure purity (>95%) during synthesis? Methodological Answer :

  • HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) to monitor purity; retention time ~12.5 min .
  • TLC validation : Spot development in ethyl acetate/hexane (3:7) with UV detection at 254 nm .

Advanced Question : How are trace impurities (e.g., des-nitro byproducts) identified and quantified? Methodological Answer :

  • LC-MS/MS : Apply MRM transitions (e.g., m/z 505→357 for parent ion vs. m/z 475→327 for des-nitro impurity) .
  • Forced degradation studies : Expose the compound to heat (60°C, 48h) or UV light to simulate stability challenges .

Mechanistic Studies

Advanced Question : What experimental and computational approaches elucidate the compound’s reaction mechanisms? Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare rates of H₂O vs. D₂O in hydrolysis to identify rate-determining steps .
  • Electrospray ionization mass spectrometry (ESI-MS) : Trap intermediates (e.g., oxaziridinium ions) during oxidation reactions .

Regulatory and Safety Considerations

Basic Question : What safety protocols are recommended for handling this compound? Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods due to potential eye/skin irritation (GHS Category 1) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous waste disposal .

Advanced Question : How are metabolic pathways predicted to assess in vivo toxicity? Methodological Answer :

  • Microsomal incubation : Use rat liver microsomes + NADPH to identify phase I metabolites (e.g., nitro reduction to amine) .
  • QSAR models : Apply tools like ProTox-II to predict hepatotoxicity or mutagenicity .

Data Reproducibility

Advanced Question : How can contradictory biological activity data between research groups be reconciled? Methodological Answer :

  • Batch consistency checks : Compare NMR and HRMS data across labs to rule out synthetic variability .
  • Assay standardization : Use reference compounds (e.g., tamoxifen for cytotoxicity) to calibrate experimental conditions .

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